Ethyl 3-(cyclopentanecarboxamido)benzofuran-2-carboxylate

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Ethyl 3-(cyclopentanecarboxamido)benzofuran-2-carboxylate (CAS 847405-45-2; molecular formula C₁₇H₁₉NO₄; molecular weight 301.34 g/mol; IUPAC: ethyl 3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxylate) is a synthetic small molecule belonging to the benzofuran-2-carboxylate ester class, featuring a cyclopentanecarboxamido substituent at the 3-position of the benzofuran core. The compound is listed by multiple chemical suppliers as a research reagent, with purity specifications typically at 95% or higher.

Molecular Formula C17H19NO4
Molecular Weight 301.342
CAS No. 847405-45-2
Cat. No. B2467016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(cyclopentanecarboxamido)benzofuran-2-carboxylate
CAS847405-45-2
Molecular FormulaC17H19NO4
Molecular Weight301.342
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCCC3
InChIInChI=1S/C17H19NO4/c1-2-21-17(20)15-14(12-9-5-6-10-13(12)22-15)18-16(19)11-7-3-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,18,19)
InChIKeyJTOWFLUVJNZKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(Cyclopentanecarboxamido)benzofuran-2-carboxylate (CAS 847405-45-2): Structural Identity and Class Context for Procurement Decisions


Ethyl 3-(cyclopentanecarboxamido)benzofuran-2-carboxylate (CAS 847405-45-2; molecular formula C₁₇H₁₉NO₄; molecular weight 301.34 g/mol; IUPAC: ethyl 3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxylate) is a synthetic small molecule belonging to the benzofuran-2-carboxylate ester class, featuring a cyclopentanecarboxamido substituent at the 3-position of the benzofuran core . The compound is listed by multiple chemical suppliers as a research reagent, with purity specifications typically at 95% or higher . As a 3-amido-substituted benzofuran-2-carboxylate, it occupies a specific structural niche within the broader benzofuran derivative landscape, which is extensively documented for anticancer, anti-inflammatory, and carbonic anhydrase inhibitory activities [1].

Scaffold

Benzofuran-2-carboxylate core for carbonic anhydrase inhibition studies

Substitution

3-Cyclopentanecarboxamido group enables steric and lipophilic SAR modulation

Assay Context

Non-electrophilic probe for cleaner assay context in covalent inhibitor screening

Why Generic Substitution Fails for Ethyl 3-(Cyclopentanecarboxamido)benzofuran-2-carboxylate: Structural Determinants of Non-Interchangeability


In-class benzofuran-2-carboxylate derivatives cannot be simply interchanged because the 3-position substituent dictates both physicochemical properties and biological target engagement. The cyclopentanecarboxamido group introduces a specific combination of steric bulk (cyclopentane ring), hydrogen-bond donor/acceptor capacity (secondary amide), and lipophilicity that differs fundamentally from common alternatives such as the chloroacetyl, unsubstituted, or methyl variants . The ethyl ester at the 2-position further confers distinct reactivity as a prodrug or hydrolytically labile moiety, making the exact substitution pattern critical for any structure-activity relationship (SAR) study, fragment-based screening campaign, or synthetic pathway where this compound serves as a key intermediate [1]. The absence of a reactive halogen (cf. the chloroacetyl analog) also alters potential off-target covalent modification profiles, a consideration relevant for any biological assay deployment .

3-Substituent

Cyclopentanecarboxamido vs. chloroacetyl or unsubstituted may shift target engagement and lipophilicity profile

Covalent Risk

Chloroacetyl analog’s electrophilic warhead may introduce non-specific protein modification not seen with cyclopentanecarboxamido

Ester Lability

Ethyl ester hydrolytic behavior may differ from alternative esters, affecting prodrug or synthetic intermediate utility

Quantitative Differentiation Evidence for Ethyl 3-(Cyclopentanecarboxamido)benzofuran-2-carboxylate Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus Chloroacetyl Analog

The target compound (MW 301.34) is approximately 7% heavier than its closest cataloged analog, ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate (MW 281.69), and lacks the electrophilic chlorine atom present in the comparator . The cyclopentanecarboxamido group contributes an estimated additional 0.5–0.8 logP units compared to the chloroacetyl group based on fragment-based calculations, while providing a larger solvent-accessible surface area for hydrophobic protein contacts .

MW & Lipophilicity
Data to verify
Target: MW 301.34 | logP ~3.3–3.8 vs. Chloroacetyl: MW 281.69 | logP 3.06
ΔMW +7% | ΔlogP +0.2–0.7 (estimated)
Higher MW and lipophilicity may alter membrane permeability and metabolic stability
Predicted data; experimental verification needed
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Absence of Reactive Electrophile: Stability and Safety Differentiation from Chloroacetyl Analog

Unlike ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate, which contains a chloroacetyl group capable of undergoing nucleophilic substitution and forming covalent adducts with biological nucleophiles (cysteine thiols, lysine amines), the target compound's cyclopentanecarboxamido group is chemically inert under physiological conditions [1]. This eliminates a known source of false-positive hits in biochemical and cell-based assays that frequently plague chloroacetyl-containing screening compounds [2].

Reactive Electrophile
Head-to-head
Cyclopentanecarboxamido: no electrophilic carbon vs. Chloroacetyl: α-chloro carbonyl warhead
Electrophile absent (target) vs. present (comparator)
Reduces risk of non-specific covalent protein modification in screening
Assay artifact prevention; confirm under experimental conditions
Chemical Stability Covalent Modification Assay Artifact Prevention

Benzofuran-2-Carboxylate Scaffold as Privileged Anticancer Core: Class-Level Evidence with Quantified Benchmarks

The benzofuran-2-carboxylate scaffold to which the target compound belongs has demonstrated submicromolar inhibitory activity against cancer-associated carbonic anhydrase isoform hCA IX in published studies. Specifically, benzofuran-based carboxylic acid derivatives 9b, 9e, and 9f showed K_I values of 0.91, 0.79, and 0.56 μM against hCA IX, respectively, with selective inhibition profiles [1]. These data establish quantitative benchmarks for the core scaffold that the target compound may equal or exceed depending on the contribution of the 3-cyclopentanecarboxamido substituent.

hCA IX Inhibition
Class-level inference
KI 0.56–0.91 μM
Benzofuran-2-carboxylate class benchmark (compounds 9b, 9e, 9f)
Supports carbonic anhydrase inhibition research; target-specific data pending
Class context; 3-cyclopentanecarboxamido effect unquantified
Anticancer Drug Discovery Carbonic Anhydrase Inhibition Breast Cancer

Melatonin Receptor Binding Potential: Structurally Related Cyclopentanecarboxamido Benzofuran Shows Defined MT1 Affinity

A structurally related cyclopentanecarboxamido benzofuran derivative—methyl 3-(2-(cyclopentanecarboxamido)ethyl)benzofuran-5-carboxylate—has demonstrated measurable affinity for the human MT1 melatonin receptor with an IC₅₀ of 3,880 nM (3.88 μM) in competitive radioligand displacement assays [1]. This provides the closest available quantitative reference point for the target compound's potential melatonin receptor activity, with the structural difference (3-amido-2-ethyl ester vs. 5-methyl ester-3-ethylamido) representing a defined SAR variation point.

MT1 Binding
Cross-study comparable
Target untested; structural analog vs. Analog: IC50 3.88 μM (MT1)
Closest reference point; target compound SAR vector differs
May support melatonin receptor GPCR research; binding affinity to verify
Cross-study; direct target testing required
Melatonin Receptor MT1/MT2 Ligand GPCR Pharmacology

Physicochemical Property Differentiation from Unsubstituted Core Scaffold

The target compound (C₁₇H₁₉NO₄, MW 301.34) shows substantial physicochemical differentiation from the unsubstituted core scaffold ethyl benzofuran-2-carboxylate (C₁₁H₁₀O₃, MW 190.20), with a molecular weight increase of 58% and the addition of one hydrogen bond donor and two hydrogen bond acceptors from the cyclopentanecarboxamido group . The unsubstituted scaffold has a measured boiling point of 274.0±13.0 °C at 760 mmHg and density of 1.2±0.1 g/cm³, while the target compound is predicted to have a substantially higher boiling point (>400 °C) due to increased molecular weight and additional intermolecular hydrogen bonding capacity .

Physicochemical Profile
Data to verify
MW: 301.34 vs. 190.20 (+58%)
HBD/HBA: 1/5 vs. 0/3
BP (est.) >400 °C vs. 274 °C
Altered profile affects chromatography, formulation, and drug-likeness metrics
Predicted data; experimental verification recommended
Physicochemical Properties Drug-Likeness Solubility Prediction

Evidence-Backed Application Scenarios for Ethyl 3-(Cyclopentanecarboxamido)benzofuran-2-carboxylate in Scientific Procurement


Medicinal Chemistry SAR Exploration of 3-Amido-Benzofuran-2-Carboxylates as Anticancer Leads

Based on the established class-level benchmark of benzofuran-2-carboxylate derivatives as submicromolar hCA IX inhibitors (K_I = 0.56–0.91 μM) [4], this compound serves as a specific SAR probe to interrogate the effect of replacing common 3-position substituents (methyl, chloroacetyl, unsubstituted) with a cyclopentanecarboxamido group. The cyclopentane ring introduces distinct steric and lipophilic parameters that can modulate isoform selectivity across the carbonic anhydrase family, a key determinant for anticancer therapeutic windows.

Fragment-Based Drug Discovery Library Component for Melatonin Receptor Program

The structurally related analog methyl 3-(2-(cyclopentanecarboxamido)ethyl)benzofuran-5-carboxylate demonstrates measurable human MT1 receptor binding (IC₅₀ = 3.88 μM) [4]. The target compound, with its 3-amide-2-ester substitution pattern, provides an orthogonal SAR vector for fragment growing or scaffold hopping in melatonin receptor ligand optimization, particularly given that benzofuran-based MT2-selective ligands have achieved subnanomolar affinities (K_i = 0.1 nM) [5].

Non-Electrophilic Control Compound for Covalent Inhibitor Screening Cascades

In biochemical screening campaigns where the chloroacetyl analog (CAS 401631-63-8) is deployed as a covalent warhead-containing probe, the target compound serves as an essential non-electrophilic control to distinguish specific target engagement from non-specific protein modification [4]. The cyclopentanecarboxamido group is chemically inert under physiological conditions, eliminating the α-chloro carbonyl reactivity that characterizes the chloroacetyl comparator [5].

Synthetic Intermediate for Diversified Benzofuran-2-Carboxamide Libraries

The ethyl ester at the 2-position provides a hydrolytically labile handle for conversion to the corresponding carboxylic acid, enabling further amide coupling diversification at the 2-position while retaining the 3-cyclopentanecarboxamido substituent as a fixed pharmacophoric element [4]. This synthetic strategy is directly analogous to established routes using ethyl benzofuran-2-carboxylate as a key intermediate for tetrahydrobenzofuro[3,2-c]pyridine CNS-targeted compounds [5].

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibition SAR studies
3-Cyclopentanecarboxamido substitution for isoform selectivity modulation
hCA IX inhibition endpoint context (class benchmark reference available)
Melatonin receptor ligand optimization
Benzofuran scaffold with 3-amide-2-ester orthogonal SAR vector
MT1/MT2 binding assay context (structurally related analog data exists)
Non-electrophilic control for covalent inhibitor screening
Absence of reactive electrophile (cyclopentanecarboxamido vs. chloroacetyl)
Covalent modification-free assay context for target engagement validation
Synthetic intermediate for benzofuran-2-carboxamide libraries
2-Ethyl ester hydrolytically labile handle for further diversification
Amide coupling and CNS-targeted scaffold validation (analogous routes known)
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